2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.: 904805-93-2
VCID: VC2458455
InChI: InChI=1S/C14H22N2O/c1-17-14-8-4-3-7-12(14)13(11-15)16-9-5-2-6-10-16/h3-4,7-8,13H,2,5-6,9-11,15H2,1H3
SMILES: COC1=CC=CC=C1C(CN)N2CCCCC2
Molecular Formula: C14H22N2O
Molecular Weight: 234.34 g/mol

2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine

CAS No.: 904805-93-2

Cat. No.: VC2458455

Molecular Formula: C14H22N2O

Molecular Weight: 234.34 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine - 904805-93-2

Specification

CAS No. 904805-93-2
Molecular Formula C14H22N2O
Molecular Weight 234.34 g/mol
IUPAC Name 2-(2-methoxyphenyl)-2-piperidin-1-ylethanamine
Standard InChI InChI=1S/C14H22N2O/c1-17-14-8-4-3-7-12(14)13(11-15)16-9-5-2-6-10-16/h3-4,7-8,13H,2,5-6,9-11,15H2,1H3
Standard InChI Key PCQCMHDWEYJAET-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C(CN)N2CCCCC2
Canonical SMILES COC1=CC=CC=C1C(CN)N2CCCCC2

Introduction

Chemical Identity and Structural Characteristics

2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine is a synthetic compound characterized by a methoxyphenyl group at the ortho position, a piperidine ring, and an ethanamine chain. The compound is identified by CAS number 904805-93-2 and possesses a lipophilic nature that contributes to its biochemical interactions .

Research Significance and Applications

Synthetic Chemistry Applications

2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine has been extensively utilized in the synthesis of various compounds, particularly N-alkyl piperidines. These derivatives play crucial roles in studying enzyme inhibitors, which are essential for understanding biochemical pathways and developing potential therapeutic agents.

The compound serves as a valuable building block in medicinal chemistry due to its versatile structure that allows for various modifications and derivatizations. This versatility enables researchers to create libraries of compounds with diverse biological activities .

Structural Relationships with Similar Compounds

Comparison with Positional Isomers

The ortho-methoxy substitution in 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine distinguishes it from its positional isomer, 2-(4-Methoxyphenyl)-2-(piperidin-1-yl)ethanamine (CAS: 31466-51-0). This para-substituted counterpart likely exhibits different pharmacokinetic and pharmacodynamic properties due to the altered position of the methoxy group .

Relationship to Other Phenylpiperidine Derivatives

Several related compounds share structural similarities with 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine:

  • 1-(2-Methoxyphenyl)piperazine contains a similar 2-methoxyphenyl moiety but incorporates a piperazine ring instead of a piperidine, resulting in different biological properties .

  • 2-(2-Methoxyphenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one (CAS: 2640947-42-6) represents a more complex derivative with additional structural elements that modify its physicochemical properties and potential biological activities .

  • 2-(2-Methoxyphenyl)-N-[2-(piperidin-1-yl)ethyl]acetamide shares the 2-methoxyphenyl and piperidine components but features an acetamide linkage, resulting in different pharmacological properties .

These structural relationships provide valuable insights for structure-activity relationship studies and aid in the rational design of new bioactive compounds.

Biochemical and Pharmacological Mechanisms

The pharmacological profile of 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine is characterized by its potential interactions with various biological targets. The piperidine moiety is particularly significant, as piperidine-containing compounds often exhibit notable pharmacological activities through interactions with neuroreceptors .

According to available research, the compound is "assumed to interact with a series of receptors, including opioid receptors," though the precise mechanisms remain under investigation . The lipophilic nature of the compound likely enhances its ability to penetrate biological membranes, potentially increasing its bioavailability and efficacy in certain experimental contexts.

It's important to note that while this compound has been the subject of scientific investigation, it is primarily designated for research purposes rather than clinical applications. Any potential therapeutic applications would require extensive additional research, including detailed toxicological and pharmacokinetic studies.

Structure-Activity Relationship Insights

The unique structural features of 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine contribute significantly to its pharmacological profile. The 2-methoxyphenyl group provides lipophilicity and may facilitate specific receptor interactions, while the piperidine ring offers a basic nitrogen center that can participate in hydrogen bonding and ionic interactions with biological targets .

The primary amine group (-NH2) at the end of the ethyl chain provides an additional site for hydrogen bonding and presents opportunities for further chemical modifications, making this compound valuable for structure-activity relationship studies .

Current Research Trends and Future Directions

Current research involving 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine focuses on several key areas:

Receptor Binding Studies

Investigations into the compound's interactions with various receptors, particularly those in the central nervous system, continue to provide valuable insights into its pharmacological activity and potential applications.

Structure-Activity Relationship Studies

Systematic modifications to the compound's structure, such as altering the position of the methoxy group, changing the heterocyclic ring, or modifying the amine functionality, help establish comprehensive structure-activity relationships and identify potentially more potent or selective derivatives .

Chemical Tool Development

The compound serves as a useful chemical tool for probing various biochemical and pharmacological processes, particularly those involving piperidine-sensitive systems .

Future research directions may include more detailed elucidation of the compound's receptor binding profile, investigation of its metabolic pathways, and exploration of novel derivatives with enhanced pharmacological properties.

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